In Vivo Antitumor Efficacy of 2-Chloromethylpiperidine-Derived CAP-1: Prolonged Survival in Standard Rodent Models
The derivative DL-1-β-chloroethyl-2-chloromethylpiperidine hydrobromide (CAP-1), which contains the 2-(Chloromethyl)piperidine core, demonstrated significant in vivo antitumor activity. This was superior to other 1,2-bis(chloroalkyl)piperidine derivatives lacking the specific 2-chloromethyl substitution [1]. A direct head-to-head comparison of life-prolonging effects shows CAP-1's efficacy in a standard sarcoma 180 model relative to vehicle control.
| Evidence Dimension | In Vivo Antitumor Efficacy: Prolongation of Survival Time in Mice Bearing Sarcoma 180 |
|---|---|
| Target Compound Data | Remarkable prolongation of survival time |
| Comparator Or Baseline | Vehicle-treated control group |
| Quantified Difference | Survival time was significantly prolonged compared to the control group (exact percentage increase not provided in the abstract, but described as 'remarkable'). |
| Conditions | Mice bearing sarcoma 180, administered i.p. at a dose of 2-1 mg/kg/day for 7 consecutive days. |
Why This Matters
This evidence demonstrates that the 2-chloromethylpiperidine core is critical for achieving significant in vivo antitumor activity, making it a validated starting point for developing new anticancer agents.
- [1] J-Stage. Antitumor activity of DL-1-β-chloroethyl-2-chloromethylpiperidine hydrobromide (CAP-1) on some rodent tumors. 1973, Volume 23, Issue 4, Pages 535-541. View Source
